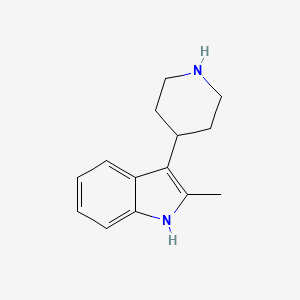

2-methyl-3-(piperidin-4-yl)-1H-indole

Description

Significance of Indole (B1671886) and Piperidine (B6355638) Moieties in Contemporary Medicinal Chemistry

The indole and piperidine rings are cornerstones of modern medicinal chemistry, each recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a multitude of biological targets. nih.govijpsr.comresearchgate.net Their structural and chemical versatility allows them to be decorated with various functional groups, leading to compounds with a vast spectrum of pharmacological activities. nih.govnrfhh.com

The indole nucleus, a bicyclic structure fusing a benzene (B151609) ring to a pyrrole (B145914) ring, is a prominent feature in numerous natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govajchem-b.comnih.gov Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects. nih.govnrfhh.comajchem-b.com For instance, indole alkaloids such as vincristine (B1662923) and vinblastine (B1199706) are vital anticancer agents that work by inhibiting tubulin polymerization, a critical process in cell division. nih.govnih.gov Synthetic indole derivatives like Sunitinib are used as targeted kinase inhibitors in cancer therapy, while Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov The indole scaffold's capacity to mimic peptide structures and interact with various enzymes and receptors makes it a focal point in the quest for novel therapeutics. chula.ac.th

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous component in pharmaceuticals and natural alkaloids. encyclopedia.pubijnrd.orgmdpi.com It is present in over twenty classes of drugs, targeting a wide array of conditions. encyclopedia.pub Notable examples include the antipsychotic Haloperidol, the opioid analgesic Fentanyl, and Donepezil, a leading treatment for Alzheimer's disease. encyclopedia.pubijnrd.orgclinmedkaz.org The piperidine motif is also found in naturally occurring substances with significant biological effects, such as piperine (B192125) from black pepper and the toxin solenopsin (B1210030) from fire ants. nih.govwikipedia.org The inclusion of a piperidine ring can enhance a molecule's pharmacokinetic properties, such as brain exposure, and its derivatives are actively investigated for anticancer, analgesic, antiviral, and neuroprotective activities. encyclopedia.pubclinmedkaz.org The ability of piperidine to be readily synthesized and modified has cemented its role as a fundamental building block in drug discovery. mdpi.comnih.gov

Historical Context and Evolution of Indole-Piperidine Derivatives in Drug Discovery

The journey of indole-piperidine derivatives in drug discovery began with the study of natural alkaloids. Early research on plants like Rauwolfia serpentina led to the isolation of reserpine, an indole alkaloid that was subsequently used as an antihypertensive and antipsychotic agent. nih.govnih.gov Similarly, the piperidine-containing alkaloid piperine was identified from black pepper, sparking interest in its biological properties. encyclopedia.pubwikipedia.org These initial discoveries highlighted the therapeutic potential embedded within these heterocyclic systems.

The evolution from natural products to synthetic derivatives marked a significant turning point. The first synthesis of indole by Adolf von Baeyer in 1866 and the industrial production of piperidine through the hydrogenation of pyridine (B92270) laid the groundwork for extensive chemical exploration. nih.govwikipedia.org Throughout the 20th century, medicinal chemists began to create hybrid molecules that combined these two powerful scaffolds, aiming to synergize their pharmacological benefits or fine-tune their activity towards specific targets.

In recent decades, advancements in synthetic methodologies, including multicomponent cascade reactions and stereoselective synthesis, have dramatically accelerated the development of diverse and complex indole-piperidine structures. nih.gov This has enabled the creation of large libraries of compounds for high-throughput screening (HTS). For example, the development of a manufacturing process for 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, a key intermediate for a protein kinase C inhibitor, showcases the industrial-scale application of these synthetic advancements. acs.org The evolution is also evident in the strategic design of molecules like Donepezil, which incorporates a piperidine moiety linked to an indanone group, and other indolylpiperidine analogs developed as inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease therapy. encyclopedia.pub This progression from natural isolates to rationally designed, synthetically accessible derivatives continues to drive the discovery of new medicines. chula.ac.th

Rationale for Investigating the 2-methyl-3-(piperidin-4-yl)-1H-indole Core Structure

The investigation of the this compound core structure is founded on the well-established principle of molecular hybridization in drug design. This strategy involves combining two or more known pharmacophores to create a new chemical entity with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. encyclopedia.pub The core marries the biologically rich indole scaffold with the versatile piperidine ring, creating a promising platform for therapeutic innovation.

The specific substitution pattern is also deliberate. The linkage at the 3-position of the indole ring is a common strategy, as this position is often crucial for interaction with biological targets. mdpi.com The methyl group at the 2-position of the indole is a frequent modification in medicinal chemistry used to modulate electronic properties and metabolic stability, potentially enhancing the compound's drug-like characteristics. bipublication.com

Recent research provides a compelling rationale for focusing on this specific scaffold. Studies on the closely related 3-piperidin-4-yl-1H-indole scaffold have identified it as a novel chemotype for developing antimalarial drugs, with derivatives showing activity against drug-resistant strains of Plasmodium falciparum. nih.gov Furthermore, a novel derivative of this compound, specifically 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as a potent suppressor of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net Since aberrant Hh signaling is linked to cancers like medulloblastoma and basal cell carcinoma, this finding positions the core structure as a valuable starting point for developing new anticancer agents, particularly for overcoming drug resistance. nih.gov The synthesis of various chiral 3-(piperidin-3-yl)-1H-indole derivatives further underscores the ongoing interest in this general structural class for creating new, stereospecific therapeutic agents. mdpi.com Therefore, the this compound core is investigated as a privileged structure with significant potential to yield novel drug candidates for diverse and challenging diseases.

Properties

IUPAC Name |

2-methyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-5,11,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFCUPJDFCEYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363573 | |

| Record name | 2-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-61-7 | |

| Record name | 2-Methyl-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Piperidin 4 Yl 1h Indole and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The formation of the indole ring system is the foundational step in synthesizing the target compound. Numerous methods have been developed, ranging from classical name reactions to modern palladium-catalyzed processes. nih.govbhu.ac.in

Classical Methods:

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis, involving the cyclization of arylhydrazones under acidic conditions. nih.govbhu.ac.in For a 2,3-disubstituted indole like the target scaffold, this would typically start from a phenylhydrazine (B124118) and an appropriately substituted ketone. However, the use of unsymmetrical ketones can lead to mixtures of isomeric products. nih.gov

Bischler-Möhlau Indole Synthesis: This classical method involves the reaction of an α-halogenated ketone with an excess of an aniline (B41778), typically under harsh conditions, to form a 2-aryl-indole. wikipedia.orgchemeurope.comdrugfuture.com While historically significant, its utility has been limited by these conditions and sometimes unpredictable regioselectivity. wikipedia.orgnih.gov Modern modifications, such as using microwave irradiation or lithium bromide as a catalyst, have been developed to create milder reaction conditions. chemeurope.comresearchgate.net

Reissert Indole Synthesis: This is a multi-step process that begins with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole ring. bhu.ac.in

Contemporary Methods:

Larock Indole Synthesis: This powerful palladium-catalyzed method involves the annulation of 2-iodoanilines with disubstituted alkynes. nih.gov It is a versatile process that tolerates a wide range of functional groups and generally does not require a protecting group on the aniline nitrogen. nih.gov The reaction is highly site-selective, typically placing the bulkier alkyne substituent at the C2 position of the indole. nih.gov

Palladium-Catalyzed Cyclization: Newer methods include the palladium-catalyzed cyclization of 2-alkynyltrifluoroanilines or the reaction of 2-iodoanilines with disubstituted alkynes, which have expanded the toolkit for creating 2,3-disubstituted indoles. nih.gov Other modern approaches involve the oxidative cyclization of 2-alkenylanilines using hypervalent iodine reagents. nsf.govorganic-chemistry.org

Table 1: Comparison of Selected Indole Synthesis Methods

| Method | Key Reactants | Conditions | Typical Product | Advantages | Disadvantages |

| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Protic or Lewis Acid, Heat bhu.ac.in | 2,3-disubstituted indoles bhu.ac.in | Widely used, versatile bhu.ac.in | Harsh conditions, potential for isomers with unsymmetrical ketones nih.gov |

| Bischler-Möhlau Synthesis | α-Haloketone, Aniline (excess) | Harsh conditions, Heat wikipedia.org | 2-aryl-indoles wikipedia.orgchemeurope.com | Access to specific 2-aryl structures | Harsh conditions, poor yields, low regioselectivity in some cases wikipedia.org |

| Larock Synthesis | 2-Iodoaniline, Disubstituted Alkyne | Pd catalyst, Base nih.gov | 2,3-disubstituted indoles nih.gov | High selectivity, functional group tolerance, mild conditions nih.gov | Requires pre-functionalized starting materials (2-iodoaniline) |

| Oxidative Cyclization | 2-Alkenylaniline | Hypervalent Iodine Reagent (e.g., PIFA) nsf.gov | Mono- and disubstituted indoles nsf.gov | Operationally simple, mild conditions nsf.gov | Stoichiometric oxidant required |

Strategies for Introducing the Piperidin-4-yl Moiety at the Indole 3-Position

Once the indole core is established or concurrently with its formation, the piperidin-4-yl group must be introduced at the C3 position. The high nucleophilicity of the indole C3 position makes it a prime site for electrophilic attack.

Friedel-Crafts Type Reactions: A common strategy is the Friedel-Crafts acylation of the indole with a piperidine-4-carbonyl chloride derivative, often promoted by a Lewis acid like aluminum chloride or tin(IV) chloride. researchgate.net This introduces a ketone linkage that can subsequently be reduced to the desired alkyl connection. A related approach is the aza-Friedel-Crafts alkylation, where indoles react with N-acyliminium ions generated in situ from N,O-acetals, a reaction that can be catalyzed by various Lewis acids such as AgSbF₆ or Cu(OTf)₂. rsc.org

Condensation and Reduction: Another route involves the direct condensation of an indole with piperidin-4-one under specific conditions, followed by reduction. The initial addition product can be dehydrated and subsequently reduced to form the C3-piperidinyl linkage.

Reductive Amination: Reductive amination between indole-3-acetic acid derivatives and piperidin-4-one or its derivatives provides another pathway to the target structure.

Methylation at the Indole 2-Position: Synthetic Routes and Challenges

Selectively introducing a methyl group at the C2 position of an indole already substituted at C3 presents a significant challenge. The C3 position is generally more nucleophilic and sterically accessible than C2. quimicaorganica.org

Directed Metalation: A powerful strategy to overcome this regioselectivity issue is directed metalation. This involves using a directing group on the indole nitrogen to facilitate lithiation at the C2 position. bhu.ac.indocumentsdelivered.com After deprotonation with a strong base like n-butyllithium, the resulting C2-lithiated indole can react with an electrophilic methyl source, such as methyl iodide, to install the methyl group. bhu.ac.indigitellinc.com Protecting groups like phenylsulfonyl or tert-butoxycarbonyl (Boc) are effective for this purpose. bhu.ac.indigitellinc.com

Transition Metal-Catalyzed C-H Activation: Recent advances have demonstrated that transition metals can catalyze the C2-methylation of indoles. nih.govrsc.orgrsc.org For instance, an iridium(III) catalyst, using a pivaloyl directing group at the C3 position, has been shown to selectively catalyze C2-methylation via the formation of a five-membered metallocycle intermediate. nih.govrsc.orgrsc.org This approach avoids the need for stoichiometric organolithium reagents.

Umpolung Strategy: Another approach involves reversing the normal reactivity of the indole ring (umpolung). nih.gov By converting the indole into an electrophilic species, such as an iminium species generated from the indole and a sulfonium (B1226848) reagent, direct C2-functionalization can be achieved under mild conditions. nih.govnih.gov

Challenges: The primary challenge is overcoming the inherent reactivity of other positions on the indole scaffold, namely the N-H proton and the C3 position. Direct alkylation often leads to a mixture of N-alkylated, C3-alkylated, and poly-alkylated products. bhu.ac.in Therefore, methods involving protection and directed activation are often necessary for achieving the desired C2-selectivity. bhu.ac.indigitellinc.comnih.gov

Stereoselective Synthesis of 2-methyl-3-(piperidin-4-yl)-1H-indole Derivatives

Achieving stereocontrol is crucial when synthesizing derivatives with potential biological applications. Stereoselectivity can be introduced by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For instance, phenylglycinol-derived oxazolopiperidone lactams can serve as versatile intermediates for the enantioselective synthesis of polysubstituted piperidines. nih.gov Similarly, carbohydrate-based auxiliaries, like D-arabinopyranosylamine, have been employed in the stereoselective synthesis of chiral piperidine (B6355638) derivatives through diastereoselective additions to N-functionalized aldimines. researchgate.netcdnsciencepub.com After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts provides a more atom-economical approach to enantioselective synthesis. Chiral phosphoric acids and chiral metal complexes have been successfully used in the asymmetric Friedel-Crafts alkylation of indoles to generate optically active products with high enantioselectivity. nih.govacs.orgnih.gov For example, a chiral N,N'-dioxide-Ni(II) complex has been used for the enantioselective C2 Friedel-Crafts alkylation of N-methyl skatole. rsc.org Brønsted acid-catalyzed transfer hydrogenation of indole derivatives is another method to produce optically active indolines with high enantioselectivity. organic-chemistry.org

Functionalization and Derivatization Strategies on the this compound Scaffold

Once the core structure is synthesized, it can be further modified to explore structure-activity relationships. Key sites for derivatization are the piperidine nitrogen and the indole ring itself.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly accessible and nucleophilic site for functionalization.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate. mdpi.com This reaction allows for the introduction of a wide range of alkyl and benzyl groups.

N-Acylation: Acylation of the piperidine nitrogen is typically achieved by reacting the scaffold with acid chlorides or anhydrides. This reaction introduces amide functionalities, which can alter the electronic and steric properties of the molecule.

Substitutions on the Indole Ring System

While the pyrrole (B145914) ring of indole is electron-rich and reactive towards electrophiles at C3, the benzenoid part of the ring can also undergo substitution, although it is generally less reactive. quimicaorganica.org

Electrophilic Aromatic Substitution: Reactions like halogenation, nitration, and sulfonation can introduce substituents onto the benzene (B151609) portion of the indole ring. quimicaorganica.orgorganicchemistrytutor.comyoutube.com

Halogenation: This is often carried out with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). quimicaorganica.org

Nitration: Direct nitration with strong acids can lead to polymerization, so milder, non-acidic nitrating agents like benzoyl nitrate (B79036) are often preferred. bhu.ac.inyoutube.com The position of nitration (e.g., C5) can be influenced by the reaction conditions and existing substituents. bhu.ac.in

Sulfonation: This is typically performed using a pyridine-sulfur trioxide complex to avoid the harsh conditions of fuming sulfuric acid. quimicaorganica.orgyoutube.com

Directed Metalation: For regioselective functionalization of the benzene ring, directed ortho-metalation (DoM) can be employed. acs.org By using a suitable directing group on the indole nitrogen, specific positions (e.g., C4 or C7) can be lithiated and subsequently reacted with various electrophiles. acs.orgacs.org

Table 2: Summary of Functionalization Reactions

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Ref. |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Piperidine Nitrogen | N-Alkyl piperidine | mdpi.com |

| N-Acylation | Acyl chloride or Anhydride | Piperidine Nitrogen | N-Acyl piperidine (Amide) | - |

| Halogenation | NBS, NCS | Indole Ring (e.g., C5) | Halogenated indole | quimicaorganica.org |

| Nitration | Benzoyl nitrate | Indole Ring (e.g., C5) | Nitro-indole | bhu.ac.in |

| Sulfonation | Pyridine-SO₃ complex | Indole Ring (e.g., C3) | Indole-sulfonic acid | quimicaorganica.orgyoutube.com |

| Directed C-H Borylation | HBPin, Ir catalyst | Indole Ring (C7) | Borylated indole | acs.org |

Pharmacological Profile and Biological Activities of 2 Methyl 3 Piperidin 4 Yl 1h Indole Derivatives

Broad Spectrum Biological Activities Associated with Indole-Piperidine Structures

The indole-piperidine scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with diverse biological targets. mdpi.comnih.gov This structural motif is present in compounds exhibiting a wide range of pharmacological effects. Research has highlighted the potential of these derivatives in several key therapeutic areas.

Derivatives of the indole-piperidine structure have been investigated for their roles as:

Anti-neurodegenerative agents : Compounds incorporating this framework have been studied for their potential in treating neurodegenerative disorders. mdpi.comijirt.org

Anticancer agents : The scaffold is found in molecules with antiproliferative activities against various cancer cell lines. ijirt.orgresearchgate.net

Antimicrobial and Antiviral agents : Indole (B1671886) and piperidine-containing compounds have demonstrated antibacterial, antifungal, and antiviral properties, including activity against HIV. mdpi.comijirt.orgresearchgate.netijirt.org

Anti-inflammatory agents : The anti-inflammatory potential of this structural class has been reported in multiple studies. mdpi.comresearchgate.netnih.gov

Antipsychotic agents : The interaction of these derivatives with neurotransmitter systems underpins their investigation as potential antipsychotics. mdpi.comijirt.orgnih.gov

Antimalarial and Antiparasitic agents : Certain 3-(piperidin-4-yl)-1H-indole derivatives have shown promising activity against parasites like P. falciparum. chula.ac.th

The versatility of the indole-piperidine nucleus allows medicinal chemists to modify its structure to optimize potency and selectivity for a desired biological outcome, leading to its prevalence in drug discovery programs. mdpi.comresearchgate.net

Modulation of Specific Biological Targets

Derivatives of 2-methyl-3-(piperidin-4-yl)-1H-indole modulate the activity of various specific biological targets, including cell-surface receptors and intracellular enzymes. This targeted interaction is the basis for their diverse pharmacological profiles.

The indole-piperidine framework serves as a versatile ligand for several receptor families, most notably G-protein coupled receptors (GPCRs), which include a wide range of neurotransmitter receptors, and nuclear receptors that regulate gene expression. mdpi.commdpi.com

Indole-piperidine derivatives have been extensively studied as ligands for aminergic GPCRs, which are crucial in neurotransmission.

Serotonin (B10506) Receptors : 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which are structurally related to the core compound, have been identified as potent ligands for serotonin 5-HT₁A and 5-HT₂A receptors, with affinities in the nanomolar range. nih.gov Certain compounds in this series act as antagonists at both D₂ and 5-HT₂A receptors, a profile considered beneficial for potential antipsychotic applications. nih.gov

Adrenoceptors : A series of novel indolylpiperidine derivatives were synthesized and found to be potent and selective antagonists for the α₁B-adrenoceptor. nih.gov For instance, one derivative demonstrated a Kᵢ value of 0.61 nM for the α₁B adrenoceptor and was approximately 40-fold more selective for it over the α₁A subtype. nih.gov

Histamine (B1213489) and Sigma Receptors : The piperidine (B6355638) moiety has been identified as a critical structural element for dual activity at histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors. acs.orgunisi.it Swapping a piperazine (B1678402) ring for a piperidine ring can dramatically increase affinity for the σ₁R while maintaining high affinity for the H₃R, highlighting the piperidine's importance for this dual-target profile. acs.orgunisi.it

Table 1: Receptor Binding Affinities of Selected Indole-Piperidine Derivatives

| Compound Class | Target Receptor | Activity | Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles | Dopamine D₂ | Antagonist | Nanomolar range | nih.gov |

| 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles | Serotonin 5-HT₁A | Ligand | Nanomolar range | nih.gov |

| 5-substituted-3-(tetrahydropyridin-4-yl)-1H-indoles | Serotonin 5-HT₂A | Antagonist | Nanomolar range | nih.gov |

| Indolylpiperidine derivative | α₁B Adrenoceptor | Antagonist | 0.61 nM | nih.gov |

| Piperidine derivative | Histamine H₃ Receptor | Antagonist | 7.70 nM | acs.orgunisi.it |

| Piperidine derivative | Sigma-1 Receptor | Antagonist | 3.64 nM | acs.orgunisi.it |

Beyond classical neurotransmitter receptors, indole-piperidine derivatives interact with other important GPCRs. A notable example is the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov The SMO receptor is a seven-transmembrane protein that shares structural similarities with Class A GPCRs. researchgate.net

A novel derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, has been identified as a potent inhibitor of the Hh pathway. researchgate.netnih.govelsevierpure.com This compound suppresses SMO activity by preventing its ciliary translocation. researchgate.netnih.gov Significantly, it was found to have a distinct binding interface with SMO compared to other known SMO antagonists and retained its inhibitory activity against a drug-resistant SMO mutant (SmoD477H). researchgate.netnih.gov This suggests its potential for overcoming drug resistance in cancers driven by the Hh pathway. nih.gov

Nuclear receptors are ligand-activated transcription factors that regulate gene expression, and indole-based structures have been developed as modulators for this receptor class. mdpi.comnih.govnih.gov

Estrogen Receptor alpha (ERα) : Computational studies have been used to design novel 2,3-substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives as specific modulators of ERα. stmjournals.in These designs aim to identify ligands that can interact effectively with the active amino acid residues in the ERα binding pocket, with the goal of developing treatments for breast cancer. stmjournals.in

Estrogen Receptor beta (ERβ) : While ERα is often associated with promoting cell proliferation, ERβ can act as an antagonist to ERα and is considered to have antiproliferative functions. nih.gov An indole derivative was shown to selectively form a complex with ERβ, and this interaction was linked to its ability to inhibit the growth of human ovarian cancer cells. nih.gov

Orphan Nuclear Receptors (NR4A1/NR4A2) : Bis-indole derivatives have been identified as dual ligands for the orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1). mdpi.com These compounds bind directly to the ligand-binding domains (LBDs) of both receptors and act as inverse agonists, representing a potential strategy for cancer therapy. mdpi.com

Table 2: Interaction of Indole Derivatives with Nuclear Receptors

| Compound Class | Target Receptor | Observed/Potential Effect | Reference |

|---|---|---|---|

| 2,3-Substituted-1-(4-(piperidin-1-yl)butyl)-1H-indol-5-ol derivatives | Estrogen Receptor α (ERα) | Designed as potential modulators for breast cancer therapy. | stmjournals.in |

| Indole derivative | Estrogen Receptor β (ERβ) | Inhibition of ovarian cancer cell growth. | nih.gov |

| Bis-indole derivatives | NR4A1 and NR4A2 | Act as dual inverse agonists. | mdpi.com |

The indole-piperidine scaffold is also a key feature in the design of various enzyme inhibitors, which are crucial for treating a wide range of diseases.

Cholinesterase Inhibition : Indole-based derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com Benzimidazole-based piperidine hybrids exhibited IC₅₀ values against AChE in the range of 19.44 µM to 36.05 µM. mdpi.com

Histone Deacetylase (HDAC) Inhibition : Novel indole-piperazine derivatives have been developed as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov The piperidine scaffold has also been noted in compounds with HDAC8 inhibitory activity. ijirt.org

Monoamine Oxidase (MAO) Inhibition : Piperidine-containing compounds, such as the natural product piperine (B192125), have been identified as inhibitors of both MAO-A and MAO-B. acs.org The piperidine ring is considered an important feature for this inhibitory activity. acs.org

Other Enzymes : Derivatives of the core structure have been explored as inhibitors of other enzymes. For example, some piperidine derivatives have been shown to inhibit α-glucosidase, an enzyme targeted in diabetes management. researchgate.net Additionally, substituted indole derivatives have been discovered as allosteric inhibitors of the METTL3-14 m⁶A RNA methyltransferase complex, a target in leukemia. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Indole-Piperidine and Related Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole-piperidine hybrids | Acetylcholinesterase (AChE) | 19.44 - 36.05 µM | mdpi.com |

| Benzimidazole-piperidine hybrids | Butyrylcholinesterase (BuChE) | 21.57 - 39.55 µM | mdpi.com |

| Indole-piperazine derivative (9c) | HDAC6 | 13.6 nM | nih.gov |

| Piperine (natural piperidine alkaloid) | MAO-A | 49.3 µM | acs.org |

| Piperine (natural piperidine alkaloid) | MAO-B | 91.3 µM | acs.org |

| Substituted indole derivative (43n) | METTL3-14 complex | 2.81 µM | researchgate.net |

Modulation of Cellular Signaling Pathways (e.g., Hedgehog Signaling)

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation is linked to several cancers. A novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214 ), has been identified as a potent inhibitor of the Hh pathway.

This compound suppresses the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway, by preventing its translocation to the primary cilium. Notably, LKD1214 binds to a different site on SMO than other known inhibitors and retains its activity against the vismodegib-resistant SMO D477H mutant.

Pharmacological Efficacy in Preclinical Models

The in vitro activities of these derivatives have been translated into efficacy in preclinical animal models for various diseases.

The Hedgehog pathway inhibitor LKD1214 demonstrated significant therapeutic potential by inhibiting tumor growth in a mouse model of medulloblastoma, a cancer often driven by aberrant Hh signaling. This finding is particularly important as it also showed efficacy against drug-resistant forms of the disease.

In the context of mood disorders, an indazole-based GSK-3β inhibitor with a piperidine moiety, compound 14i , showed a favorable pharmacokinetic profile and brain exposure after intraperitoneal administration in mice. mdpi.com It demonstrated efficacy in a mouse model of mania, suggesting the potential of such scaffolds in treating mood disorders. mdpi.com

Furthermore, piperidine-based FAAH inhibitors have been shown to provide neuroprotection in rat hippocampal slice cultures against excitotoxicity, indicating their potential for treating conditions associated with seizure-related damage.

Table 3: List of Mentioned Chemical Compounds

| Compound Name/Identifier | Chemical Name |

|---|---|

| 2, MBA236 | N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine |

| 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide |

| 14i | N-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)-5-(3-fluorophenoxy)-1H-indazole-3-carboxamide |

| 23a | 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide |

| 52 | 2-(2-(3-(3,5-difluorobenzylamino)piperidin-1-yl)ethyl)isoindoline-1,3-dione |

| LKD1214 | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone |

In Vitro Biological Efficacy Studies (e.g., Cell Line Assays)

The in vitro biological efficacy of derivatives of this compound has been demonstrated through various cell-based assays, primarily in the context of oncology. A notable derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, referred to as LKD1214, has been identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway. elsevierpure.comnih.gov

The Hh signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB). nih.gov LKD1214 has shown efficacy in suppressing this pathway with a potency comparable to that of vismodegib, a clinically approved Hh pathway inhibitor. nih.gov The mechanism of action for LKD1214 involves the repression of Smoothened (SMO) activity by preventing its ciliary translocation. nih.gov

A significant finding is that LKD1214 exhibits a distinct binding interface with SMO compared to other known SMO-regulating chemicals. nih.gov This unique binding mode allows it to maintain inhibitory activity against the SmoD477H mutant, a mutation observed in patients with vismodegib-resistant BCC. nih.gov This suggests that LKD1214 could be effective in treating cancers that have developed resistance to current therapies.

Interactive Data Table: In Vitro Activity of LKD1214

| Compound | Target | Activity | Key Findings |

| LKD1214 | Hedgehog Signaling Pathway (Smoothened - SMO) | Inhibition | Potency comparable to vismodegib; blocks ciliary translocation of SMO. |

| LKD1214 | SmoD477H mutant | Inhibition | Maintains inhibitory activity against vismodegib-resistant mutant. |

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of this compound derivatives has also been evaluated in preclinical in vivo models. The derivative LKD1214, which demonstrated promising in vitro activity, was further tested in a mouse model of medulloblastoma. nih.gov

In this disease model, LKD1214 was shown to effectively inhibit tumor growth. nih.gov This finding corroborates the in vitro data and supports the potential of LKD1214 as a therapeutic agent for Hh-dependent cancers. The ability of this compound to suppress the growth of medulloblastoma in a living organism highlights the clinical relevance of targeting the Hh pathway with this class of molecules. These in vivo results, combined with the in vitro findings on drug-resistant mutants, position LKD1214 as a promising candidate for further development in the treatment of cancers that are reliant on the Hedgehog signaling pathway. nih.gov

Interactive Data Table: In Vivo Activity of LKD1214

| Compound | Disease Model | Animal Model | Outcome |

| LKD1214 | Medulloblastoma (MB) | Mouse | Inhibition of tumor growth. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 3 Piperidin 4 Yl 1h Indole Analogues

Substituent Effects on the Indole (B1671886) Ring System

Modifications to the indole ring, the core bicyclic system of the molecule, have proven to be a critical determinant of biological activity. Changes in substituents at various positions can dramatically alter a compound's affinity for its target and its functional effects.

The methyl group at the 2-position of the indole ring is a key feature for the biological activity of many analogues. Studies on a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as 5-hydroxytryptamine type 6 (5-HT6) receptor agonists have highlighted the necessity of an alkyl group, such as a methyl group, at this position for potent agonistic properties. nih.gov The presence of this group is considered an essential requirement for demonstrating significant 5-HT6 receptor agonist activity. nih.gov

Substitutions at other positions on the indole ring also profoundly influence the pharmacological profile of these compounds.

N1-Position: For 5-HT6 receptor agonists, an unsubstituted indole N1 position is crucial for potent activity. nih.gov Introducing a bulky group, such as a benzenesulfonyl group at the N1-position, can switch a full agonist into a 5-HT6 receptor antagonist. nih.gov Similarly, studies on other indole derivatives have shown that the absence of a substituent at the N1 position is favorable for antioxidant activity, as it allows for the hydrogen atom transfer (HAT) mechanism, which is key to their antioxidant function. Derivatives with substitutions at the N1 position may exhibit low cytoprotective activity because this modification prevents the formation of the necessary indolyl radical.

5-Position: The nature of the substituent at the 5-position of the indole ring is critical for modulating activity. In the context of 5-HT6 receptor agonists, the presence of halogen substituents (fluoro, chloro, or bromo) at the 5-position was found to be an essential requirement for high potency. nih.gov

Other Positions (4-, 6-, 7-): The position of substituents on the benzene (B151609) portion of the indole ring can also be significant. In a study of related tetrahydro-γ-carbolines, moving a methyl substitution from the 8-position (analogous to the 7-position of indole) to other positions was investigated. acs.org Replacing an 8-methoxy group with hydrogen or a methyl group led to a retention of efficacy. acs.org In studies on diindolylmethanes (DIMs) as cannabinoid receptor ligands, it was found that compounds with small substituents like fluorine on only one indole ring are favorable for receptor binding. nih.gov For instance, a 5,6-difluoro-DIM derivative showed slightly improved binding affinity at the CB1 receptor compared to the lead compound. nih.gov

Modifications of the Piperidine (B6355638) Ring and its Position

Alterations to the piperidine moiety, including substitutions on the nitrogen atom, changes in stereochemistry, and relocation of the ring's attachment point to the indole, are fundamental strategies for refining the biological activity and properties of this class of compounds.

Substituting the hydrogen on the piperidine nitrogen has been shown to be a powerful method for modulating biological activity.

N-Benzylsulfonyl Substitution: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), demonstrated potent suppression of the Hedgehog signaling pathway. nih.gov This compound, featuring a benzylsulfonyl group on the piperidine nitrogen, was found to repress Smoothened (SMO) activity and maintained its inhibitory effect against a drug-resistant mutant. nih.gov

Polar Substituents: In the development of H1-antihistamines from related benzimidazole (B57391) analogs, attaching polar substituents to the piperidine nitrogen was a strategy used to reduce the compound's pKa and/or logP, leading to improved selectivity and CNS profiles. science.gov

N-Alkylation: The synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives was achieved through N-alkylation of the piperidine ring with chiral reagents. mdpi.com This process allowed for the creation of diastereomers that could be separated and converted to pure enantiomers, highlighting the chemical tractability of the piperidine nitrogen for introducing diverse substituents. mdpi.com

The table below shows examples of N-substituted piperidine analogs and their associated biological activities.

| Compound Class/Modification | Target/Activity | Reference |

| 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) | Hedgehog signaling pathway inhibitor; active against vismodegib-resistant mutant. | nih.gov |

| 2-(Piperidin-3-yl)-1H-benzimidazoles with polar N-substituents | H1-antihistamines with improved selectivity and CNS profiles. | science.gov |

| N-Alkyl-3-(piperidin-3-yl)-1H-indoles | Precursors for chiral serotonin (B10506) analogs. | mdpi.com |

| N-Substituted-piperidine analogs | Potential anti-Alzheimer agents. | ajchem-a.com |

Stereochemistry has a crucial impact on the biological activity of these compounds, influencing how they bind to their targets, their metabolism, and their distribution. nih.gov

In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to the core compound, a significant difference in biological activity was observed between enantiomers. acs.org The (R)-enantiomer (eutomer) displayed potent, low double-digit nanomolar activity, whereas the (S)-enantiomer (distomer) resulted in a marked loss of potency, demonstrating a greater than 100-fold difference in biological activity between the chiral analogues. acs.org This highlights that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the biological target. acs.orgnih.gov The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been a key focus, as the conformational constraints and chirality of the piperidine ring are known to be effective tools for optimizing pharmacological activity. mdpi.com

| Enantiomer/Diastereomer | Activity Profile | Reference |

| (R)-enantiomer of a tetrahydro-pyridoindole | Eutomer, showed low double-digit nanomolar potency (EC50: 0.017 μM). | acs.org |

| (S)-enantiomer of a tetrahydro-pyridoindole | Distomer, marked loss in potency (EC50: 1.1 μM). | acs.org |

| Natural (5S, αS) isomers of 3-Br-Acivicin | Showed significant potency in inhibiting P. falciparum. | nih.gov |

| Diastereoisomers (2b and 2c) of a 3-Br-Acivicin deriv. | Inactive towards P. falciparum strains (IC50 > 15 μM). | nih.gov |

The point of attachment of the piperidine ring to the indole nucleus (position 4 versus position 3) significantly affects the molecule's shape and its resulting biological properties. Research into 3-(piperidin-3-yl)-1H-indole derivatives provides a direct comparison to the title compound's 4-yl substitution. mdpi.com These conformationally constrained analogues of serotonin are of particular interest for developing new drugs that act on the central nervous system. mdpi.com

Studies on other heterocyclic scaffolds have also shown the importance of substituent positioning on the piperidine ring. For example, in a series of piperine (B192125) derivatives designed as monoamine oxidase (MAO) inhibitors, para-substitution on a ring attached to the piperidine was found to be preferable to meta-substitution. acs.orgnih.gov Furthermore, the position of a methyl group on the piperidine ring itself (at position 3 or 4) was shown to influence the antitumor properties of certain compounds. ajchem-a.com The development of synthetic methods for piperidine-3-carboxylic acid analogues further underscores the interest in exploring substitutions at the 3-position of the piperidine ring to generate novel anticonvulsant agents. ajchem-a.com

Role of the Linker Between Indole and Piperidine Moieties

The spatial arrangement and nature of the linkage between the indole core and the piperidine ring in 2-methyl-3-(piperidin-4-yl)-1H-indole analogues are critical determinants of their biological activity and receptor selectivity. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes, such as the point of attachment on the indole scaffold, can lead to significant shifts in pharmacological profiles.

A key aspect of the linker's role is highlighted by comparing 3-substituted N-piperidinyl indoles with their 2-substituted regioisomers. Research into novel nociceptin (B549756) opioid receptor (NOP) ligands has shown that the substitution position on the indole moiety dramatically affects binding affinity and selectivity for both NOP and mu-opioid (MOP) receptors. nih.gov While the direct linkage in the parent compound establishes a rigid connection, studies on related analogues where the piperidine is attached at the 2-position of the indole reveal profound differences. For instance, moving the substituent from the 3-position to the 2-position on the indole can enhance binding affinity at the MOP receptor. nih.gov

The following table summarizes the comparative binding affinities for NOP and MOP receptors between 2-substituted and 3-substituted indole analogues, illustrating the impact of the linkage position.

| Compound Analogue Type | Substituent at Position 2 or 3 | NOP Binding Affinity (Ki, nM) | MOP Binding Affinity (Ki, nM) | Selectivity (MOP Ki / NOP Ki) |

| 2-Substituted Indole | -CH₂OH (Compound 1) | 0.34 | 6.2 | ~18 |

| 3-Substituted Indole | -CH₂OH (Compound 2) | 1.1 | 120 | ~109 |

| 2-Substituted Indole | -CH₂NH₂ (Compound 10) | 0.23 | 0.81 | ~3.5 |

Data sourced from a study on novel nociceptin opioid receptor ligands. nih.gov

Key Pharmacophores and Structural Motifs for Targeted Biological Activity

A pharmacophore represents the essential structural features and their spatial arrangement that are necessary for a molecule to interact with a specific biological target and exert its activity. taylorandfrancis.com For analogues of this compound, several key pharmacophoric features and structural motifs have been identified as crucial for their targeted biological effects.

The core structure itself, comprising the indole and piperidine rings, constitutes the fundamental scaffold. The piperidine ring is a prevalent motif in many biologically active compounds and is recognized for its role in establishing key interactions with various receptors. nih.gov Its nitrogen atom can act as a basic center, forming ionic or hydrogen bond interactions, which is often critical for anchoring the ligand in the receptor's binding site. Modifications to this nitrogen, such as the addition of a benzylsulfonyl group, have been shown to yield analogues with potent activity in suppressing the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov

The indole nucleus is another critical structural motif. It can participate in various non-covalent interactions, including hydrogen bonding (via the indole N-H) and π-stacking with aromatic residues in the target protein. researchgate.net The substitution pattern on the indole ring is a determining factor for activity and selectivity. The methyl group at the 2-position of the indole, as seen in the parent compound, is a key feature. SAR studies show that the nature and position of substituents on the indole ring significantly influence receptor affinity and functional activity. nih.gov For example, the presence and type of substituent at the 2-position in N-piperidinyl indoles can modulate the binding affinity for opioid receptors. nih.gov

Key pharmacophoric features for this class of compounds can be summarized as:

Aromatic/Heterocyclic Moiety: The indole ring system, which can engage in π-π stacking and hydrophobic interactions.

Hydrogen Bond Donor: The N-H group of the indole ring.

Basic Nitrogen Center: The nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form crucial salt bridges or hydrogen bonds.

Hydrophobic/Substituent Groups: The methyl group at the 2-position of the indole and other potential substituents on either the indole or piperidine rings that can fine-tune the molecule's steric and electronic properties to optimize target engagement. nih.govnih.gov

The combination of these features in a specific three-dimensional arrangement is what underpins the biological activity of this compound and its analogues, making them a versatile scaffold for targeting a range of biological systems, from opioid receptors to signaling pathways like Hedgehog. nih.govnih.gov

Computational and Molecular Modeling Investigations of 2 Methyl 3 Piperidin 4 Yl 1h Indole

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of 2-methyl-3-(piperidin-4-yl)-1H-indole, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on the unsubstituted this compound are not extensively detailed in the available literature, research on its derivatives provides significant insights. For instance, a novel derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, known as LKD1214, has been analyzed for its interaction with the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov

The molecular modeling of LKD1214 revealed a distinct binding interface with SMO compared to other known SMO inhibitors. nih.gov This unique binding mode is significant as it suggests a novel mechanism of action and may be instrumental in overcoming drug resistance observed with other therapeutic agents targeting this pathway. nih.gov Docking simulations for indole-based compounds are crucial for identifying key pharmacophoric features, such as hydrogen bonding, π-π stacking, and π-cation interactions, that govern the binding affinity to target proteins. niscpr.res.in

Table 1: Example of Information Gleaned from Molecular Docking of an Indole-Piperidine Derivative (LKD1214) with SMO Receptor

| Interaction Parameter | Description | Significance |

| Binding Site | Distinct binding interface within the SMO receptor. nih.gov | Suggests a novel mechanism of action and potential to overcome drug resistance. nih.gov |

| Ligand Conformation | The specific 3D orientation adopted by the ligand within the receptor's binding pocket. | Stabilizes the inactive state of the SMO receptor. nih.gov |

| Key Residues | Amino acids in the SMO receptor that form critical interactions with the ligand. | Essential for binding affinity and biological activity. |

| Interaction Types | Includes hydrogen bonds, hydrophobic interactions, and π-cation interactions. | Determines the strength and specificity of the ligand-receptor complex. niscpr.res.in |

Dynamic Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For indole-piperidine derivatives, MD simulations provide valuable information on the stability of the ligand-receptor complex, revealing conformational changes in both the ligand and the target protein upon binding. nih.govresearchgate.net

For example, MD simulation studies on certain indole-piperidine amides designed as inhibitors for Alzheimer's disease targets revealed that the target enzymes, acetylcholinesterase (AChE) and β-secretase (BACE-1), undergo only minor conformational changes when the ligand is bound. nih.gov This suggests a stable and favorable binding mode. MD simulations are crucial for validating the results of molecular docking by assessing the stability of the predicted binding poses in a simulated physiological environment. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the complex over time, with stable RMSD values indicating a stable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For series of indole (B1671886) derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds and to understand which structural features are critical for their biological effects. jmolekul.comnih.gov

A typical QSAR study involves:

Data Set Collection: A series of related compounds, such as indole derivatives, with experimentally determined biological activities (e.g., IC50 values) is compiled. jmolekul.comnih.gov

Descriptor Calculation: Various physicochemical, electronic, and structural properties (descriptors) are calculated for each molecule.

Model Development: Statistical methods, like Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. jmolekul.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.gov

For instance, a 3D-QSAR study on a series of 3-indolylpropyl-piperazine derivatives generated robust models (CoMFA and CoMSIA) that provided insights into the structure-activity relationships for serotonin (B10506) transporter (SERT) affinity. nih.gov These models use contour maps to visualize regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease activity, thereby guiding the design of more potent molecules. niscpr.res.in While a specific QSAR model for this compound was not found, the methodology is broadly applied to the indole class of compounds. psu.edu

Table 2: Conceptual Framework for a QSAR Study on Indole Derivatives

| QSAR Component | Description | Example from Indole Studies |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative log of the half-maximal inhibitory concentration). nih.gov |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | Electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties, lipophilicity (logP). jmolekul.com |

| Statistical Model | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). niscpr.res.injmolekul.com |

| Validation Metrics | Statistical parameters to assess model quality. | Correlation coefficient (r²), cross-validated r² (q²), predictive r² for test set. nih.gov |

In Silico Prediction of Pharmacological Profiles

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery. nih.govnih.gov These computational tools allow researchers to evaluate the drug-like potential of compounds like this compound and its derivatives early in the development process, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Various software and web-based platforms (e.g., SwissADME, pkCSM, admetSAR) are used to predict a wide range of properties. researchgate.net For indole-piperidine scaffolds, key predicted parameters often include oral bioavailability, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interactions with cytochrome P450 (CYP) enzymes (which are crucial for metabolism), and various toxicity endpoints (e.g., mutagenicity, carcinogenicity). researchgate.netresearchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally active. researchgate.net

Table 3: Common In Silico Predicted Properties for Drug Candidates

| Property Class | Specific Parameter | Importance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts how well the drug is absorbed from the gut into the bloodstream. researchgate.net |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if a compound can cross into the central nervous system, which is crucial for neurological drugs. nih.gov |

| Metabolism | CYP450 Enzyme Inhibition | Predicts potential drug-drug interactions and metabolic stability. researchgate.net |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Screens for the potential of a compound to cause DNA mutations. researchgate.net |

| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. researchgate.net |

Metabolic Fate and Pharmacokinetic Considerations of 2 Methyl 3 Piperidin 4 Yl 1h Indole Derivatives

Identification of Biotransformation Pathways

The biotransformation of a drug molecule involves a series of enzymatic modifications that facilitate its elimination from the body. For indole (B1671886) and piperidine-containing compounds, metabolism is often extensive and can occur at several "soft spots" on the molecule.

The primary routes of metabolism for such derivatives are mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. nih.gov Key biotransformation pathways identified for structurally related indole derivatives include:

Oxidation: This is a common metabolic reaction. Mono-hydroxylation can occur on aromatic rings, such as the indole nucleus or any phenyl substituents. nih.gov Oxidation can also happen at nitrogen atoms within the piperidine (B6355638) ring. nih.gov

Dehydrogenation: A notable pathway for some indole-like structures is the aromatization of a reduced ring system. For instance, the indoline (B122111) functional group can be dehydrogenated by CYP3A4 to form the corresponding indole. nih.gov This process can significantly alter the compound's pharmacological activity. nih.gov

O-demethylation: If methoxy (B1213986) groups are present on the indole ring, O-demethylation is a predictable metabolic pathway. nih.gov

Metabolism by Gut Microbiota: The gut microbiome can metabolize tryptophan into a variety of indole derivatives, which can then be absorbed. nih.gov This suggests that orally administered indole compounds could also be subject to metabolism by intestinal bacteria before absorption. nih.gov

The metabolic profile for a given derivative can be complex, often yielding multiple metabolites. Studies on related chemical series have shown that the major metabolites frequently result from mono-hydroxylation, followed by oxidation at other sites or double-oxidation. nih.gov Predicting these metabolic sites using in silico tools can guide the design of new analogs with increased resistance to metabolism. nih.gov

Assessment of In Vitro and In Vivo Metabolic Stability

Metabolic stability is a crucial parameter that determines a drug's half-life and oral bioavailability. A compound that is metabolized too quickly will have a short duration of action and may not reach therapeutic concentrations in the body. nih.govresearchgate.net Conversely, excessively high stability can lead to drug accumulation and potential toxicity. researchgate.net

In Vitro assessment is typically the first step, using systems like liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to predict in vivo clearance. nih.govresearchgate.net The stability is often expressed as the in vitro half-life (t½).

For example, research on a series of piperazin-1-ylpyridazines, which share a piperazine (B1678402)/piperidine moiety with the target compounds, demonstrated how structural modifications can dramatically improve metabolic stability. An initial lead compound was found to be rapidly metabolized in mouse and human liver microsomes (MLM/HLM), but targeted chemical changes led to a significant increase in metabolic half-life. nih.gov Similarly, studies on other indole derivatives have shown that compounds can be unstable in rat and human microsomes due to extensive metabolism. nih.gov Replacing a piperazine ring with a piperidine ring has been shown in some series to improve metabolic stability in rat liver microsomes. nih.gov

| Compound | Structural Feature | MLM t½ (min) | HLM t½ (min) |

|---|---|---|---|

| Initial Hit | Unmodified Scaffold | 2 | 3 |

| Optimized Analog | Modified Scaffold | 113 | 105 |

In vivo studies confirm these initial findings. The goal of modifying a lead compound is to enhance metabolic stability, which can reduce the required dosing frequency. researchgate.net However, extrapolating from in vitro data to the in vivo situation can be complex, and discrepancies can arise, particularly for compounds with high protein binding. researchgate.net

Permeability and Bioavailability Considerations

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by the compound's permeability across the intestinal wall and its ability to survive first-pass metabolism in the gut and liver.

The physicochemical properties of 2-methyl-3-(piperidin-4-yl)-1H-indole derivatives, particularly their basicity (pKa), play a significant role. The piperidine ring is basic, and its pKa can influence both solubility and permeability. Research on related 3-(3-(piperidin-1-yl)propyl)indoles found that incorporating fluorine into the structure could reduce the pKa. acs.org This reduction in basicity was shown to have a "dramatic, beneficial influence on oral absorption." acs.org However, the ultimate effect on oral bioavailability—the fraction of the drug that reaches systemic circulation—is not always directly predictable from absorption data alone. acs.org

In vitro models like the Caco-2 cell line are often used to assess a compound's intestinal permeability. nih.gov Some indole-based series have been found to suffer from poor permeability, limiting their development potential. dndi.org

Successful drug candidates in this class exhibit favorable pharmacokinetic profiles. For instance, studies on a related quinoline-piperidine compound showed it to be orally bioavailable with slow absorption, rapid distribution to the brain, and long elimination half-lives. recipharm.com The rapid clearance of a parent compound from plasma, with a significant fraction being metabolized within minutes, is also a key consideration. nih.gov

Analytical Methodologies for the Study of 2 Methyl 3 Piperidin 4 Yl 1h Indole

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 2-methyl-3-(piperidin-4-yl)-1H-indole are accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the complex structure of this molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign every proton and carbon atom in the molecule, confirming the connectivity of the 2-methyl-indole and piperidin-4-yl rings.

¹H NMR: This experiment identifies all unique proton environments. For this compound, characteristic signals would include the indole (B1671886) N-H proton, aromatic protons on the indole ring, the piperidine (B6355638) N-H proton, aliphatic protons on the piperidine ring, and the sharp singlet for the 2-methyl group.

¹³C NMR: This technique reveals the number of unique carbon atoms. Key signals would correspond to the carbons of the indole ring, the piperidine ring, and the methyl group. The chemical shifts provide information about the electronic environment of each carbon.

2D NMR Techniques: To unambiguously assign the structure, 2D NMR is crucial.

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations through-bond, helping to map out the proton network within the piperidine ring and the coupling between aromatic protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the piperidine H4 proton to the indole C3 carbon, confirming the linkage between the two ring systems.

Table 1: Hypothetical NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Indole NH | ~8.10 (s, 1H) | - | C2, C3, C7a |

| Indole C2 | - | ~135.0 | 2-CH₃, H7 |

| 2-CH₃ | ~2.45 (s, 3H) | ~12.5 | C2, C3 |

| Indole C3 | - | ~115.0 | 2-CH₃, Piperidine H4 |

| Indole C4-C7 | ~7.00-7.60 (m, 4H) | ~110.0-128.0 | Aromatic protons, Indole NH |

| Indole C3a, C7a | - | ~127.0, ~136.0 | - |

| Piperidine NH | ~1.70 (br s, 1H) | - | C2', C6' |

| Piperidine C2', C6' | ~3.20 (m, 2H), ~2.80 (m, 2H) | ~46.0 | H4' |

| Piperidine C3', C5' | ~1.90 (m, 2H), ~1.75 (m, 2H) | ~32.0 | H4' |

| Piperidine C4' | ~3.00 (m, 1H) | ~35.0 | H2', H3', H5', H6' |

Note: This data is illustrative and based on values for structurally similar compounds. Actual values may vary.

Mass Spectrometry (MS) Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization (EI): This hard ionization technique can be used with Gas Chromatography (GC-MS). It causes fragmentation of the molecule, providing a characteristic "fingerprint" that can help confirm the structure by identifying stable fragments corresponding to the indole and piperidine moieties.

High-Resolution Mass Spectrometry (HRMS): Often coupled with soft ionization techniques like Electrospray Ionization (ESI) (as part of an LC-MS system), HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For instance, LC-MS has been used to confirm the formation of related indole-piperidine structures, identifying the protonated molecule [M+H]⁺. nih.gov

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for assessing the purity and quantifying this compound.

Purity Assessment: A typical method would involve a Reverse-Phase (RP) HPLC setup. The compound is passed through a column (e.g., C18) with a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution). researchgate.net Impurities will have different retention times, and the purity is determined by the relative area of the main peak detected, usually by a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~225 nm or ~280 nm). researchgate.net

Quantification: For quantification, a calibration curve is generated using standards of known concentration. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

Chiral Separation: Since the piperidine ring can be a source of chirality if substituted unsymmetrically, chiral HPLC methods may be necessary to separate and quantify enantiomers. nih.gov This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Purity and Identification: For GC analysis, the compound may require derivatization to increase its volatility and thermal stability. nih.gov The sample is vaporized and travels through a capillary column (e.g., HP-5MS or DB-35) where it is separated from other volatile components based on boiling point and column interaction. nih.gov The mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification of the target compound and any impurities.

Quantification: GC-MS is also a powerful quantitative tool. Quantification can be performed using an internal standard. For high sensitivity and accuracy, a Stable Isotope Dilution Assay (SIDA) can be employed, where a known amount of an isotopically labeled version of the target compound is added to the sample before analysis. researchgate.net

Table 2: Typical Chromatographic Conditions

| Technique | Parameter | Typical Setting | Purpose |

| RP-HPLC | Column | Octadecylsilane (C18), 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Elution of the compound | |

| Detection | UV at ~225 nm or ~280 nm | Purity assessment, Quantification | |

| GC-MS | Column | HP-5MS (30 m x 0.25 mm) | Separation of volatile compounds |

| Carrier Gas | Helium | Mobile phase for GC | |

| Ionization | Electron Impact (EI), 70 eV | Fragmentation for identification | |

| Detection | Mass Spectrometer (Scan or SIM mode) | Identification, Quantification |

Advanced Techniques for Isotopic Labeling and Imaging

For in vivo studies, such as determining the distribution of the compound in biological systems, isotopic labeling is employed. This involves replacing one or more atoms in the molecule with one of its isotopes.

Positron Emission Tomography (PET) Imaging: The compound can be labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For example, the 2-methyl group could be synthesized using [¹¹C]methyl iodide, or a fluoroalkyl group could be added to the piperidine nitrogen to incorporate ¹⁸F. creative-diagnostics.com The resulting radiotracer allows for non-invasive, real-time imaging of the compound's location and concentration in the body using a PET scanner. creative-diagnostics.com

Stable Isotope Labeling: The compound can also be labeled with stable isotopes like Deuterium (²H) or Carbon-13 (¹³C). creative-diagnostics.com Deuterated compounds are often used in metabolic studies to track the fate of the drug without using radioactivity. Stable Isotope Dilution Assays using GC-MS or LC-MS also rely on these labeled standards for highly accurate quantification. researchgate.net

Immunoanalytical Methods for Concentration Determination

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific alternative to chromatographic techniques for quantifying a compound in complex biological fluids like plasma or urine. cloud-clone.com

Principle: Since this compound is a small molecule (a hapten), it is not immunogenic on its own. nih.govcloud-clone.com To develop an immunoassay, the hapten must first be chemically conjugated to a large carrier protein (e.g., Bovine Serum Albumin, BSA). nih.govnih.gov This conjugate is then used to immunize an animal to produce antibodies that specifically recognize the hapten portion.

Competitive ELISA: The most common format for small molecules is the competitive ELISA. creative-diagnostics.comcloud-clone.com In this assay, a microplate is coated with the hapten-protein conjugate. The sample (containing an unknown amount of the free compound) is mixed with a limited amount of the specific antibody and added to the plate. The free compound in the sample competes with the coated compound for binding to the antibody. After a wash step, a secondary enzyme-labeled antibody is added, followed by a substrate that produces a colored or fluorescent signal. The signal intensity is inversely proportional to the concentration of the compound in the original sample. acs.org These assays are valued for their high throughput, cost-effectiveness, and sensitivity compared to traditional chromatographic methods. cloud-clone.comresearchgate.net

Future Directions and Therapeutic Implications of 2 Methyl 3 Piperidin 4 Yl 1h Indole Research

Rational Design of Novel Therapeutic Agents based on the Scaffold

The 2-methyl-3-(piperidin-4-yl)-1H-indole scaffold offers a versatile template for rational drug design, a process that leverages an understanding of a biological target's structure to create specific and potent inhibitors. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the scaffold to enhance desired biological activities and pharmacokinetic properties.

A prime example of rational design is the development of LKD1214, a derivative that inhibits the Hedgehog (Hh) signaling pathway. The design of LKD1214 was based on a SAR map which focused on modifications at two key positions: the nitrogen of the piperidine (B6355638) ring and the N1 position of the indole (B1671886). This led to a compound with an IC50 value of 0.023 μM, a significant improvement over the initial lead compound's IC50 of 0.104 μM. researchgate.net

Further illustrating the scaffold's adaptability, research into derivatives targeting the human 5-HT2A receptor has shown that modifications can significantly improve oral bioavailability. By introducing a fluorine atom to the piperidine ring, researchers reduced the pKa of the basic nitrogen, leading to the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. This compound not only displayed high affinity for the target receptor (0.06 nM) but also demonstrated 80% bioavailability in rats.

Computational modeling plays a crucial role in the rational design process. Molecular docking studies, for instance, help predict how different derivatives will bind to their target proteins, allowing for the in-silico screening of potential candidates before their synthesis. researchgate.net This approach was utilized in the development of spiroxindoles, where docking studies suggested their potential as kinase inhibitors.

The strategic modification of the this compound scaffold, guided by SAR and computational analysis, continues to be a powerful approach for generating novel therapeutic agents with optimized potency and drug-like properties.

Potential for Addressing Drug Resistance and Multifactorial Diseases

A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer. The this compound scaffold has given rise to compounds with the potential to circumvent these resistance mechanisms.

Overcoming Drug Resistance in Cancer: The Hedgehog (Hh) signaling pathway is frequently dysregulated in various cancers, and while inhibitors targeting this pathway exist, resistance often develops. jensenlab.orgnih.gov A key mechanism of resistance is the emergence of mutations in the Smoothened (SMO) receptor, a central component of the Hh pathway. jensenlab.org The derivative LKD1214, built upon the this compound framework, has shown remarkable promise in this area. It effectively suppresses Hh signaling and maintains its inhibitory activity against the vismodegib-resistant SmoD477H mutant. nih.gov This suggests that LKD1214 and similar derivatives could offer a new line of defense against drug-resistant cancers like basal cell carcinoma and medulloblastoma. jensenlab.orgnih.gov

Antimalarial Activity: Drug resistance is also a major hurdle in treating malaria. Derivatives of the closely related 3-(piperidin-4-yl)-1H-indole scaffold have been investigated as a novel antimalarial chemotype. One such compound demonstrated activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum with EC50 values around 3 μM and showed no cross-resistance with chloroquine. nih.gov This highlights the potential of this scaffold in developing new treatments for resistant forms of malaria. nih.gov

Application in Multifactorial Diseases: Many chronic conditions, such as neurodegenerative diseases, are multifactorial, involving complex pathological processes like neuroinflammation and oxidative stress. Indole derivatives, in general, have been explored for their therapeutic potential in these areas. For instance, some indole compounds have been shown to possess anti-inflammatory and antioxidant properties, which are relevant to the pathology of Alzheimer's and Parkinson's diseases. mdpi.com Specifically, indole derivative NC009-1 has demonstrated the ability to reduce neuroinflammation and oxidative stress in cellular and animal models of Parkinson's disease. mdpi.com While research on the this compound scaffold in this context is still emerging, its versatility makes it an attractive candidate for the development of multi-target agents for these complex diseases.

Exploration of Novel Biological Targets and Mechanisms

Research into derivatives of the this compound scaffold has led to the identification of novel biological targets and unique mechanisms of action, expanding its therapeutic potential beyond its initial applications.